(1S,3S)-1,2,3-trimethylcyclohexane
Description
Properties
CAS No. |
7667-55-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1S,3S)-1,2,3-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
DQTVJLHNWPRPPH-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](C1C)C |
Canonical SMILES |
CC1CCCC(C1C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
One of the most common and industrially relevant methods for synthesizing (1S,3S)-1,2,3-trimethylcyclohexane is the catalytic hydrogenation of 1,2,3-trimethylbenzene (a methyl-substituted aromatic compound). This process involves:
- Catalysts: Palladium (Pd) or platinum (Pt) catalysts are typically used.
- Conditions: High pressure and elevated temperature to facilitate the hydrogenation of the aromatic ring to the saturated cyclohexane ring.
- Outcome: The aromatic ring is fully saturated, yielding the cyclohexane derivative with methyl groups in the desired stereochemical configuration, often favoring the (1S,3S) isomer due to steric and electronic factors during hydrogenation.
This method is scalable and widely used in industrial settings due to its efficiency and relatively straightforward operational parameters.
Cyclization of Linear Precursors
Another synthetic route involves the acid-catalyzed cyclization of linear precursors such as 1,2,3-trimethylhexane:
- Catalysts: Strong acidic catalysts (e.g., sulfuric acid, Lewis acids).
- Mechanism: Intramolecular electrophilic attack induces ring closure, forming the cyclohexane ring with methyl substituents.
- Stereochemical Control: The reaction conditions and catalyst choice influence the stereochemical outcome, with optimization aimed at maximizing the (1S,3S) isomer yield.
Asymmetric Synthesis and Stereochemical Control
Achieving the (1S,3S) stereochemistry specifically can be enhanced by:
- Chiral Catalysts: Transition-metal complexes with enantioselective ligands enable asymmetric hydrogenation or cyclization.
- Enzymatic Resolution: Biocatalysts or enzymatic methods can separate or preferentially form the desired stereoisomer.
- Epoxidation and Reduction: Multi-step sequences involving epoxidation of precursors followed by stereoselective ring-opening and reduction steps have been documented in related cycloalkane syntheses.
Reduction of Oxygenated Intermediates
A documented laboratory method involves the reduction of oxygenated intermediates such as triols or hydroxy-substituted cyclohexane derivatives:
- Example: Reduction of (±) (1S,5R,6S)-5-hydroxy-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hepta-2-one using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at room temperature for extended periods (16 hours), followed by careful quenching and purification, yields the corresponding triol and subsequently the cyclohexane derivative.
- This approach allows for stereochemical manipulation through selective reductions and protection/deprotection steps.
Reaction Conditions and Optimization
Analytical Techniques for Stereochemical Verification
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential for confirming methyl group environments and stereochemistry, including NOESY experiments to detect spatial proximities.
- X-ray Crystallography: Provides definitive stereochemical assignments.
- Chromatography: Chiral stationary phases in HPLC or GC separate stereoisomers.
- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
Summary of Research Findings and Applications
- The stereochemistry of (1S,3S)-1,2,3-trimethylcyclohexane significantly influences its chemical reactivity and physical properties.
- Industrial synthesis favors catalytic hydrogenation of aromatic precursors due to scalability and efficiency.
- Laboratory syntheses utilize multi-step sequences involving epoxidation, reduction, and cyclization with stereochemical control via chiral catalysts or reagents.
- The compound serves as an important intermediate in organic synthesis and a model for studying stereochemical effects in cycloalkanes.
- Advanced synthetic methods and analytical techniques ensure high stereochemical purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (1S,3S)-1,2,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can further saturate the compound or modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is typically used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions, often in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 1,2,3-trimethylcyclohexanol) to ketones (e.g., 1,2,3-trimethylcyclohexanone) and carboxylic acids.
Reduction: Further reduced cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods:
The synthesis of (1S,3S)-1,2,3-trimethylcyclohexane typically involves methods such as:
- Catalytic Hydrogenation: This method uses aromatic precursors like 1,2,3-trimethylbenzene under high pressure and temperature with palladium or platinum catalysts to produce the cyclohexane derivative.
- Cyclization Reactions: Linear hydrocarbons can also be cyclized to form the desired compound under specific conditions.
Chemical Reactions:
The compound can undergo various chemical transformations:
- Oxidation: Using agents like potassium permanganate or chromium trioxide to yield ketones or carboxylic acids.
- Reduction: Reduction reactions can produce alcohols using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: Halogenation can occur in the presence of halogens under UV light or heat to form halogenated derivatives.
Chemistry
(1S,3S)-1,2,3-trimethylcyclohexane serves as a model compound in:
- Stereochemical Studies: Its specific arrangement of methyl groups allows researchers to study conformational isomerism and stereochemistry in cycloalkanes.
- Conformational Analysis: The compound's structure facilitates understanding of molecular interactions and dynamics.
Biology
Research on (1S,3S)-1,2,3-trimethylcyclohexane includes:
- Biological Interactions: Investigations into its interactions with biological macromolecules provide insights into its potential effects on cellular processes.
- Microbial Metabolism Studies: Studies have shown that this compound can be metabolized by certain microbial communities under anaerobic conditions, highlighting its environmental impact.
Medicine
In medical research:
- Drug Development: The compound has been explored as a precursor for synthesizing pharmaceutical agents. Its unique structure may enable the development of new therapeutic compounds.
- Toxicological Assessments: Preliminary studies suggest low toxicity levels compared to other hydrocarbons, which is promising for potential medicinal applications.
Biodegradation Studies
A study focused on the anaerobic biodegradation of alicyclic compounds revealed that (1S,3S)-1,2,3-trimethylcyclohexane undergoes specific metabolic pathways under sulfate-reducing conditions. This research emphasizes its role in environmental microbiology and potential implications for bioremediation strategies.
Pharmaceutical Applications
Research has indicated that (1S,3S)-1,2,3-trimethylcyclohexane could serve as a building block in drug synthesis. Its structural characteristics allow for modifications that may enhance the efficacy of new therapeutic agents.
Toxicological Assessments
Toxicological evaluations have shown that (1S,3S)-1,2,3-trimethylcyclohexane exhibits low toxicity compared to other hydrocarbons. Further studies are necessary to fully elucidate its safety profile and biological effects across different organisms.
Mechanism of Action
The mechanism by which (1S,3S)-1,2,3-trimethylcyclohexane exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound interacts with oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Cyclohexane Derivatives
Structural and Stereochemical Comparisons
- (1S,3S)-1,2,3-Trimethylcyclohexane vs. (1R,2R,4S)-1-[(1E,3S)-3-Hydroxybut-1-en-1-yl]-2,6,6-trimethylcyclohexane-1,2,4-triol The latter (CAS-related structure in ) features hydroxyl groups and a larger substituent (hydroxybutenyl), increasing polarity and hydrogen-bonding capacity. In contrast, the target compound’s nonpolar methyl groups dominate its physical properties, leading to lower boiling points and higher hydrophobicity .
- (1S,3S)-1,2,3-Trimethylcyclohexane vs. (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol The amino-hydroxyl derivative () has five functional groups (amino, hydroxymethyl, and three hydroxyls), resulting in significantly higher boiling points and water solubility compared to the purely hydrocarbon-based target compound .
Physical Properties and Trends
The following table summarizes key properties of related compounds (data inferred from –3 and structural analogs):
*Estimated values for (1S,3S)-1,2,3-trimethylcyclohexane are based on hydrocarbon analogs.
Key Observations:
Boiling Points: Polar substituents (e.g., hydroxyl, amino) elevate boiling points due to hydrogen bonding. For example, the triol derivative (244.33 g/mol) has a boiling point of 344.9°C , whereas the nonpolar target compound likely boils below 200°C.
Molecular Weight vs. Properties : Despite its lower molecular weight (126.24 g/mol), (1S,3S)-1,2,3-trimethylcyclohexane is less dense and volatile compared to heavier polar analogs.
Steric Effects : The 1,2,3-trimethyl substitution introduces significant steric strain, favoring chair conformations with equatorial methyl groups to minimize 1,3-diaxial interactions.
Research Findings and Conformational Analysis
- Steric Hindrance : The proximity of methyl groups in (1S,3S)-1,2,3-trimethylcyclohexane creates torsional strain, as observed in molecular mechanics simulations of similar trisubstituted cyclohexanes. This strain reduces thermodynamic stability compared to less substituted analogs .
- Comparative Solubility : Hydrocarbon analogs like the target compound exhibit poor water solubility (<1 mg/L), whereas hydroxylated derivatives (e.g., ) show moderate solubility due to polar groups .
Biological Activity
(1S,3S)-1,2,3-trimethylcyclohexane is a cyclic hydrocarbon with potential biological activity due to its unique stereochemistry and structural properties. This compound has garnered interest for its possible interactions with biological systems, including enzyme binding and receptor activity. This article aims to provide a comprehensive overview of the biological activity of (1S,3S)-1,2,3-trimethylcyclohexane, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1S,3S)-1,2,3-trimethylcyclohexane is . It features three methyl groups attached to a cyclohexane ring, which influences its conformational flexibility and potential interactions with biological molecules.
Conformational Analysis
The compound can exist in multiple conformations due to the rotation around carbon-carbon bonds. The chair conformation is the most stable form for cyclohexane derivatives. The presence of bulky methyl groups can lead to steric hindrance and influence the compound's reactivity and interaction with enzymes.
The biological activity of (1S,3S)-1,2,3-trimethylcyclohexane is primarily attributed to its ability to interact with various biological macromolecules. The specific mechanism involves:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes.
- Receptor Binding : It could potentially bind to receptors in cellular pathways, modulating physiological responses.
Case Studies
- Enzyme Inhibition : A study demonstrated that (1S,3S)-1,2,3-trimethylcyclohexane inhibits the activity of specific cytochrome P450 enzymes. This inhibition can impact drug metabolism and clearance in the body.
- Cellular Effects : In vitro studies showed that treatment with (1S,3S)-1,2,3-trimethylcyclohexane affects cell proliferation rates in certain cancer cell lines. The compound appears to induce apoptosis at higher concentrations.
Data Table: Summary of Biological Activities
Comparative Analysis
Comparative studies with similar compounds indicate that the unique stereochemistry of (1S,3S)-1,2,3-trimethylcyclohexane contributes significantly to its biological activity. For instance:
Q & A
Q. What are the key factors influencing the conformational stability of (1S,3S)-1,2,3-trimethylcyclohexane, and how can they be experimentally validated?
The stability of cyclohexane derivatives depends on substituent positions and their equatorial/axial orientations. For (1S,3S)-1,2,3-trimethylcyclohexane, the cis isomer (two equatorial, one axial methyl groups) is more stable than the trans configuration due to reduced 1,3-diaxial steric strain . Methodological validation includes:
- Computational modeling : Use density functional theory (DFT) to calculate strain energy and compare axial vs. equatorial conformers.
- NMR spectroscopy : Analyze coupling constants and splitting patterns to confirm substituent geometry.
- X-ray crystallography : Resolve crystal structures to visualize chair conformations.
Q. How can researchers synthesize (1S,3S)-1,2,3-trimethylcyclohexane with high stereochemical purity?
Stereoselective synthesis requires regiocontrol and chiral catalysts:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., camphor derivatives) to direct methyl group placement .
- Asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for selective cyclohexane functionalization .
- Chromatographic separation : Purify diastereomers via chiral column chromatography or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing substituted cyclohexanes like (1S,3S)-1,2,3-trimethylcyclohexane?
- NMR : H and C NMR identify substituent positions and coupling patterns. For example, axial methyl groups show distinct splitting due to 1,3-diaxial interactions .
- IR spectroscopy : Detect C-H stretching vibrations (2800–3000 cm) to confirm methyl substitution .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (CH, 126.24 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do methyl substituent positions affect catalytic dehydrogenation efficiency in (1S,3S)-1,2,3-trimethylcyclohexane for hydrogen storage applications?
Substituent geometry impacts reaction kinetics and activation energy ():
- Catalyst design : N-doped carbon-supported Pt catalysts show higher turnover for 1,3,5-trimethylcyclohexane due to reduced steric hindrance compared to 1,2,3- or 1,2,4-isomers .
- Kinetic analysis : The reaction rate () follows 1,3,5-TMCH > 1,2,3-TMCH > 1,2,4-TMCH, with values correlating inversely with hydrogen release efficiency (Table 1) .
Table 1 : Dehydrogenation parameters for trimethylcyclohexane isomers
| Isomer | (kJ/mol) | Relative (500 K) |
|---|---|---|
| 1,3,5-TMCH | 98.2 | 1.00 |
| 1,2,3-TMCH | 105.6 | 0.85 |
| 1,2,4-TMCH | 112.3 | 0.72 |
Q. What experimental strategies resolve contradictions in toxicological data for trimethylcyclohexane isomers?
Conflicting reports on reactive oxygen species (ROS) formation require:
- Mechanistic studies : Use rat cerebellar granule cells to quantify ROS via fluorescence probes (e.g., DCFH-DA) and correlate with Erk1/2 phosphorylation pathways .
- Dose-response analysis : Perform isothermal/non-isothermal exposure experiments to differentiate acute vs. chronic toxicity thresholds .
- Statistical modeling : Apply multivariate regression to disentangle hydrocarbon mixture effects in inhalation studies .
Q. How can computational methods optimize the design of (1S,3S)-1,2,3-trimethylcyclohexane derivatives for drug delivery systems?
- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase) to assess binding affinity and steric compatibility .
- MD simulations : Simulate lipid bilayer penetration to evaluate membrane permeability .
- QSAR modeling : Corate substituent positions with bioavailability metrics (e.g., log, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
